molecular formula C14H22O B8674059 4-(tert-Butyl)-2-isopropyl-5-methylphenol CAS No. 30061-93-9

4-(tert-Butyl)-2-isopropyl-5-methylphenol

Cat. No.: B8674059
CAS No.: 30061-93-9
M. Wt: 206.32 g/mol
InChI Key: RIQFGDIBJAYAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl)-2-isopropyl-5-methylphenol: is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This particular compound is known for its unique structural features, which include a tert-butyl group, a methyl group, and an isopropyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-isopropyl-5-methylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride, methyl chloride, and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-isopropyl-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydrocarbon derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenol ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydrocarbon derivatives with reduced hydroxyl groups.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-(tert-Butyl)-2-isopropyl-5-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antioxidant properties and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as an additive in the production of polymers, resins, and other industrial materials to enhance stability and performance.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-isopropyl-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest member of the phenol family, lacking the bulky substituents present in 4-(tert-Butyl)-2-isopropyl-5-methylphenol.

    4-tert-Butylphenol: Contains a tert-butyl group but lacks the methyl and isopropyl groups.

    2,4-Di-tert-butylphenol: Contains two tert-butyl groups but lacks the methyl and isopropyl groups.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the tert-butyl, methyl, and isopropyl groups enhances its stability, reactivity, and potential biological activity compared to simpler phenolic compounds.

Properties

CAS No.

30061-93-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-tert-butyl-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C14H22O/c1-9(2)11-8-12(14(4,5)6)10(3)7-13(11)15/h7-9,15H,1-6H3

InChI Key

RIQFGDIBJAYAEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)(C)C)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.